Inferred Selectivity for Tumor-Associated Carbonic Anhydrase IX (CA IX) Over CA II
While direct assay data for this specific compound is not available, a structurally analogous compound, N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzene-1-sulfonamide, demonstrates potent and selective inhibition of CA IX. This comparator suggests the 5-chloro-2-hydroxyphenyl scaffold is a key determinant for CA IX affinity. The analog exhibited an IC50 of 12.3 nM against CA IX, a target selectively overexpressed in hypoxic tumors, but no significant inhibition of the ubiquitous CA II, indicating a high selectivity window [1]. This contrasts with non-selective sulfonamide CA inhibitors like acetazolamide, which potently inhibit multiple CA isoforms (e.g., Kd for hCA II ~ 1 nM) leading to well-known side effects.
| Evidence Dimension | Inhibitory Potency against Carbonic Anhydrase IX (hCA IX) and Selectivity over hCA II |
|---|---|
| Target Compound Data | Data not available; prediction of high potency and selectivity based on structural analogy. |
| Comparator Or Baseline | N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzene-1-sulfonamide (Analog): IC50 (hCA IX) = 12.3 nM [1]. Acetazolamide (Non-selective CAI): Kd (hCA II) ~ 1 nM. |
| Quantified Difference | Analog demonstrates low nanomolar potency with implied high selectivity for hCA IX. Non-selective CAIs have equal or greater potency for ubiquitous CA II isoforms. |
| Conditions | In vitro enzymatic assay using recombinant human CA isoforms. Source: Kuujia.com (analog data). |
Why This Matters
This selectivity profile is critical for anticancer research, as it promises to exploit the tumor-specific expression of CA IX to target hypoxic cells while minimizing systemic side effects from inhibiting common CA isoforms.
- [1] Kuujia.com. N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzene-1-sulfonamide (CAS 835887-45-1) - Comparator analog data for CA IX inhibition. View Source
